Cyclo(RGDyK)

Description

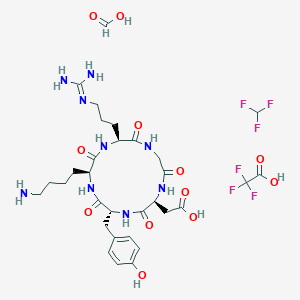

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H45F6N9O12 |

|---|---|

Molecular Weight |

849.7 g/mol |

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;fluoroform;formic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C27H41N9O8.C2HF3O2.CHF3.CH2O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;3-2(4,5)1(6)7;2-1(3)4;2-1-3/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);(H,6,7);1H;1H,(H,2,3)/t17-,18-,19+,20-;;;/m0.../s1 |

InChI Key |

GKLGRVUUTJJXGV-BEANRNOCSA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Cyclo(RGDyK) and Integrin Binding: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cyclo(RGDyK), a cyclic pentapeptide that has garnered significant attention for its potent and selective inhibition of integrin receptors. The Arg-Gly-Asp (RGD) motif is a ubiquitous recognition sequence for many integrins, and its cyclic conformation in Cyclo(RGDyK) enhances its binding affinity and stability, making it a valuable tool in cancer research, angiogenesis studies, and drug delivery. This guide provides a comprehensive overview of its binding kinetics, the experimental methodologies used to characterize its interaction with integrins, and the downstream signaling pathways it modulates.

Core Mechanism: High-Affinity Binding to αv Integrins

Cyclo(RGDyK) functions as a competitive antagonist, binding to the RGD-binding pocket on the extracellular domain of specific integrin subtypes. The cyclization of the peptide constrains the RGD motif in a conformation that is favorable for high-affinity binding, particularly to αvβ3 integrins. This high affinity is a significant improvement over linear RGD peptides, which are more flexible and have lower binding affinities. The interaction is primarily mediated by the guanidinium group of arginine, the carboxylate group of aspartic acid, and the surrounding amino acid residues which contribute to specificity.

Quantitative Binding Affinity of Cyclo(RGDyK) and Related Peptides

The binding affinity of Cyclo(RGDyK) and other cyclic RGD peptides to various integrin subtypes has been quantified using techniques such as competitive binding assays and surface plasmon resonance. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to evaluate the potency and selectivity of these peptides.

| Peptide | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference |

| Cyclo(RGDyK) | αvβ3 | 20 | - | MedChemExpress |

| αvβ5 | 4000 | - | MedChemExpress | |

| αIIbβ3 | 3000 | - | MedChemExpress | |

| c(RGDfV) | αvβ3 | 1.5 | - | (Mas-Moruno et al., 2017) |

| αvβ5 | 250 | - | (Mas-Moruno et al., 2017) | |

| α5β1 | 141 | - | (Mas-Moruno et al., 2017) | |

| αvβ6 | 49 | - | (Mas-Moruno et al., 2017) | |

| c(RGDfK) | αvβ3 | 2.3 | 41.70 | (Mas-Moruno et al., 2017; D'Andrea et al., 2008) |

| αvβ5 | 503 | - | (Mas-Moruno et al., 2017) | |

| α5β1 | 236 | - | (Mas-Moruno et al., 2017) | |

| αvβ6 | 75 | - | (Mas-Moruno et al., 2017) | |

| E[c(RGDyK)]2 (dimer) | αvβ3 | 79.2 ± 4.2 | - | (Chen et al., 2008) |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the ability of Cyclo(RGDyK) to compete with a radiolabeled ligand for binding to a specific integrin.

Materials:

-

Cells expressing the target integrin (e.g., U87MG cells for αvβ3)

-

Cyclo(RGDyK) at various concentrations

-

Radiolabeled ligand (e.g., ¹²⁵I-echistatin)

-

Binding buffer (e.g., Tris-buffered saline with 1 mM MgCl₂, 1 mM CaCl₂, 1 mM MnCl₂, and 0.1% BSA)

-

Washing buffer (ice-cold binding buffer)

-

Scintillation counter

Procedure:

-

Culture cells to confluency in appropriate multi-well plates.

-

Wash cells with binding buffer.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Add varying concentrations of unlabeled Cyclo(RGDyK) or a control peptide to the wells.

-

Incubate at 4°C for 2-4 hours to reach binding equilibrium.

-

Wash the cells three times with ice-cold washing buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the competitor peptide to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an analyte (Cyclo(RGDyK)) and a ligand (purified integrin) immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified integrin protein (e.g., recombinant human αvβ3)

-

Cyclo(RGDyK) at various concentrations

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-P+ with 1 mM MgCl₂ and 1 mM CaCl₂)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)

Procedure:

-

Immobilize the purified integrin onto the sensor chip surface using amine coupling chemistry.

-

Inject a series of concentrations of Cyclo(RGDyK) over the sensor surface and monitor the change in resonance units (RU) in real-time.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the sensor surface between different analyte concentrations using the regeneration solution.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell Adhesion Assay

This assay measures the ability of Cyclo(RGDyK) to inhibit cell adhesion to a substrate coated with an integrin ligand.

Materials:

-

96-well plates

-

Integrin ligand (e.g., vitronectin or fibronectin)

-

Cells expressing the target integrin

-

Cyclo(RGDyK) at various concentrations

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Staining solution (e.g., crystal violet)

-

Solubilization buffer (e.g., 10% acetic acid)

Procedure:

-

Coat the wells of a 96-well plate with the integrin ligand and incubate overnight at 4°C.

-

Wash the wells and block non-specific binding sites with blocking buffer.

-

Pre-incubate the cells with varying concentrations of Cyclo(RGDyK) for 30 minutes.

-

Seed the pre-incubated cells into the coated wells and incubate for 1-2 hours at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Stain the adherent cells with crystal violet.

-

Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

Downstream Signaling Pathways

Binding of Cyclo(RGDyK) to integrins can inhibit the downstream signaling pathways that are normally activated by the binding of extracellular matrix (ECM) proteins. This inhibition can affect cell survival, proliferation, and migration. Two of the key signaling pathways affected are the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

Caption: Integrin signaling cascade initiated by ECM binding and inhibited by Cyclo(RGDyK).

Experimental Workflow: From Binding to Signaling

A typical experimental workflow to characterize the mechanism of action of Cyclo(RGDyK) involves a multi-step process, starting from the initial assessment of binding affinity to the analysis of its effects on downstream cellular processes.

Caption: A logical workflow for investigating the mechanism of action of Cyclo(RGDyK).

The Binding Affinity of Cyclo(RGDyK) to αvβ3 Integrin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the cyclic peptide Cyclo(RGDyK) to the αvβ3 integrin receptor. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation[1][2]. The αvβ3 integrin, in particular, is a key receptor involved in tumor angiogenesis and is overexpressed on activated endothelial cells and some tumor cells, making it a prime target for cancer therapy and diagnosis[2][3][4]. The arginine-glycine-aspartic acid (RGD) tripeptide sequence is a well-established recognition motif for several integrins, and cyclic RGD peptides, such as Cyclo(RGDyK), have been developed as potent and selective inhibitors.

Quantitative Binding Affinity Data

The binding affinity of Cyclo(RGDyK) and its closely related analog Cyclo(RGDfK) to αvβ3 integrin has been determined using various in vitro methods. The half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki) are common metrics used to quantify this interaction. The following table summarizes the reported binding affinity values from different studies. It is important to note that IC50 values can vary depending on the experimental conditions, including the specific cell line and radioligand used in the assay.

| Compound | Affinity Metric | Value (nM) | Cell Line/System | Notes |

| Cyclo(RGDyK) | IC50 | 20 | Not specified | A potent and selective αVβ3 integrin inhibitor. |

| Cyclo(RGDyK) | Kd | 6.8 ± 1.2 | U87MG cells | Determined by MicroScale Thermophoresis. |

| Cyclo(RGDfK) | IC50 | 0.94 | Not specified | A potent and selective inhibitor of integrin αvβ3. |

| Cyclo(RGDfK) | Kd | 41.70 | Purified integrin | --- |

| E[c(RGDyK)]2 (dimer) | IC50 | 79.2 ± 4.2 | U87MG cells | Competitive displacement of 125I-echistatin. |

Experimental Protocols

The determination of the binding affinity of Cyclo(RGDyK) to αvβ3 integrin typically involves competitive binding assays. Below are detailed methodologies for commonly employed techniques.

Solid-Phase Competitive Binding Assay with Radiolabeled Ligand

This method measures the ability of a test compound (e.g., Cyclo(RGDyK)) to compete with a radiolabeled ligand for binding to purified integrin receptors.

Materials:

-

Purified αvβ3 integrin

-

Cyclo(RGDyK)

-

Radiolabeled ligand (e.g., 125I-echistatin)

-

Binding buffer (e.g., Tris-HCl buffer with MnCl2)

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Coat the wells of a 96-well microtiter plate with a solution of purified αvβ3 integrin and incubate to allow for adsorption.

-

Wash the wells with binding buffer to remove unbound integrin.

-

Block non-specific binding sites in the wells using a blocking agent (e.g., bovine serum albumin).

-

Prepare serial dilutions of the competitor ligand, Cyclo(RGDyK).

-

Add a fixed concentration of the radiolabeled ligand (e.g., 125I-echistatin) to each well, along with the varying concentrations of Cyclo(RGDyK).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Wash the wells to remove unbound ligands.

-

Measure the amount of bound radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of Cyclo(RGDyK) to determine the IC50 value.

Cell-Based Competitive Binding Assay

This assay measures the binding affinity in a more physiologically relevant context using cells that express the αvβ3 integrin.

Materials:

-

αvβ3-expressing cells (e.g., U87MG human glioblastoma cells)

-

Cyclo(RGDyK)

-

Radiolabeled ligand (e.g., 125I-echistatin)

-

Cell culture medium

-

Binding buffer

Procedure:

-

Culture αvβ3-expressing cells to an appropriate density.

-

Harvest the cells and resuspend them in binding buffer.

-

In a series of tubes, mix the cell suspension with a fixed concentration of the radiolabeled ligand and varying concentrations of Cyclo(RGDyK).

-

Incubate the mixture to allow for binding.

-

Separate the cells from the unbound ligand by centrifugation or filtration.

-

Measure the radioactivity associated with the cell pellet or filter.

-

Generate a competition curve and calculate the IC50 value.

MicroScale Thermophoresis (MST)

MST is a biophysical technique that measures the motion of molecules in microscopic temperature gradients, which changes upon ligand binding.

Materials:

-

Fluorescently labeled αvβ3 integrin

-

Cyclo(RGDyK)

-

Buffer solution

-

MST instrument and capillaries

Procedure:

-

Label the purified αvβ3 integrin with a fluorescent dye.

-

Prepare a series of dilutions of Cyclo(RGDyK).

-

Mix the fluorescently labeled integrin at a constant concentration with each dilution of Cyclo(RGDyK).

-

Load the samples into glass capillaries.

-

Measure the thermophoretic movement of the labeled integrin in the MST instrument.

-

The change in thermophoresis is plotted against the ligand concentration to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway

The binding of Cyclo(RGDyK) to αvβ3 integrin inhibits the downstream signaling pathways that are crucial for angiogenesis and cell survival.

Caption: αvβ3 Integrin Signaling Pathway Inhibition by Cyclo(RGDyK).

Experimental Workflow

The following diagram illustrates the general workflow for a competitive binding assay.

Caption: Workflow of a Competitive Binding Assay.

References

- 1. Structural insights into the molecular recognition of integrin αVβ3 by RGD-containing ligands: The role of the specificity-determining loop (SDL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Cyclo(RGDyK): A Deep Dive into its Role in Cell Adhesion and Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the cyclic pentapeptide Cyclo(RGDyK), a potent and selective inhibitor of αvβ3 integrin. Designed for researchers, scientists, and drug development professionals, this document details the peptide's mechanism of action, its critical role in cell adhesion and signaling, and methodologies for its study.

Introduction: The Significance of Cyclo(RGDyK)

Cyclo(RGDyK) is a synthetic cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, a well-established recognition motif for several integrins.[1] Its cyclization and the inclusion of a D-Tyrosine residue contribute to its high affinity and selectivity for the αvβ3 integrin, a key player in angiogenesis, tumor metastasis, and other physiological and pathological processes.[2][3] This specificity makes Cyclo(RGDyK) a valuable tool for studying integrin-mediated cellular functions and a promising candidate for targeted drug delivery and therapeutic applications.[4]

Mechanism of Action: High-Affinity Binding to αvβ3 Integrin

Cyclo(RGDyK) functions as a competitive antagonist of αvβ3 integrin. The RGD motif within the peptide mimics the binding site of natural extracellular matrix (ECM) proteins like vitronectin and fibronectin.[3] The constrained cyclic structure of Cyclo(RGDyK) presents the RGD sequence in an optimal conformation for binding to the ligand-binding pocket of the αvβ3 integrin, leading to its high affinity.

The selectivity of Cyclo(RGDyK) for αvβ3 over other integrins, such as αvβ5 and αIIbβ3, is attributed to specific structural features. The D-Tyrosine residue, in particular, plays a crucial role in mediating molecular recognition and contributing to the overall binding affinity and specificity. Molecular docking studies have revealed that the peptide fits into a hydrophobic pocket on the integrin surface, with the arginine and aspartic acid residues forming key electrostatic interactions.

Quantitative Data: Binding Affinities of Cyclo(RGDyK)

The binding affinity of Cyclo(RGDyK) to various integrin subtypes is a critical parameter for its application. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin.

| Integrin Subtype | IC50 (nM) | Reference |

| αvβ3 | 20 | |

| αvβ5 | 4000 | |

| αIIbβ3 | 3000 |

Role in Cell Adhesion

Cell adhesion to the extracellular matrix is a fundamental process mediated by integrins. By binding to αvβ3 integrin, Cyclo(RGDyK) effectively blocks the interaction of cells with ECM proteins that display the RGD sequence. This inhibition of binding prevents cell attachment and spreading on substrates coated with these proteins. This property makes Cyclo(RGDyK) a powerful tool to study the dynamics of cell adhesion and to modulate adhesive processes in various experimental settings.

Figure 1: Logical workflow of Cyclo(RGDyK) in inhibiting cell adhesion.

Role in Cell Signaling: The FAK/Src Pathway

The binding of Cyclo(RGDyK) to αvβ3 integrin not only disrupts cell adhesion but also modulates intracellular signaling pathways that regulate cell survival, proliferation, and migration. A key signaling nexus activated upon integrin engagement is the Focal Adhesion Kinase (FAK) and Src kinase complex.

Upon ligand binding and integrin clustering, FAK is recruited to the focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK leads to the full activation of both kinases. The activated FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating several signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways are crucial for cell migration, proliferation, and survival. By acting as an antagonist, Cyclo(RGDyK) can inhibit the activation of this signaling cascade.

Figure 2: Signaling pathway initiated by Cyclo(RGDyK) interaction with αvβ3 integrin.

Experimental Protocols

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity of Cyclo(RGDyK) to purified integrins.

Materials:

-

96-well microtiter plates

-

Purified αvβ3 integrin

-

Cyclo(RGDyK)

-

Biotinylated vitronectin (or other RGD-containing ligand)

-

Streptavidin-HRP

-

TMB substrate

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Blocking buffer (e.g., TBS with 1% BSA)

Procedure:

-

Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound integrin.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells again with wash buffer.

-

Add serial dilutions of Cyclo(RGDyK) to the wells, followed by a constant concentration of biotinylated vitronectin.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

The IC50 value can be calculated by plotting the absorbance against the logarithm of the Cyclo(RGDyK) concentration.

Cell Adhesion Assay

This assay measures the ability of Cyclo(RGDyK) to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

Vitronectin or fibronectin

-

Cells expressing αvβ3 integrin (e.g., U87MG glioblastoma cells)

-

Cyclo(RGDyK)

-

Serum-free cell culture medium

-

Calcein-AM or crystal violet for cell quantification

-

PBS

Procedure:

-

Coat the wells of a 96-well plate with vitronectin or fibronectin overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C.

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of Cyclo(RGDyK) for 30 minutes at 37°C.

-

Seed the cell suspension into the coated wells.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method (e.g., fluorescence measurement for Calcein-AM or absorbance measurement for crystal violet after solubilization).

-

The percentage of inhibition of cell adhesion can be calculated relative to a control without Cyclo(RGDyK).

Figure 3: A typical workflow for a cell adhesion assay.

Transwell Migration Assay

This assay assesses the effect of Cyclo(RGDyK) on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cells expressing αvβ3 integrin

-

Cyclo(RGDyK)

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium with a chemoattractant to the lower chamber.

-

Harvest and resuspend cells in serum-free medium.

-

Pre-incubate cells with Cyclo(RGDyK) for 30 minutes.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours).

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Conclusion

Cyclo(RGDyK) is a highly valuable molecular probe and therapeutic lead due to its potent and selective inhibition of αvβ3 integrin. Its ability to modulate cell adhesion and downstream signaling pathways provides a powerful means to investigate fundamental cellular processes and to develop targeted therapies for diseases characterized by aberrant angiogenesis and cell migration, such as cancer. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted roles of Cyclo(RGDyK) in their specific areas of interest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The importance of tyrosines in multimers of cyclic RGD nonapeptides: towards αvβ6-integrin targeted radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling the Conformational Landscape of Cyclo(RGDyK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclic pentapeptide Cyclo(RGDyK) has emerged as a molecule of significant interest in the fields of cancer research, molecular imaging, and targeted drug delivery. Its high affinity and selectivity for the αvβ3 integrin, a receptor overexpressed on various tumor cells and activated endothelial cells, make it a valuable targeting moiety. Understanding the three-dimensional structure and conformational dynamics of Cyclo(RGDyK) is paramount for the rational design of novel therapeutics and diagnostic agents with improved efficacy and specificity. This technical guide provides an in-depth exploration of the conformational structure of Cyclo(RGDyK), detailing the experimental and computational methodologies used for its characterization, presenting key quantitative data, and illustrating its mechanism of action through detailed signaling pathway diagrams.

Quantitative Analysis of Cyclo(RGDyK)-Integrin Interactions

The binding affinity of Cyclo(RGDyK) to various integrin subtypes is a critical determinant of its targeting specificity. This interaction is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin.

| Compound | Integrin Subtype | IC50 (nM) | Cell Line | Radioligand | Reference |

| Cyclo(RGDyK) | αvβ3 | 20 | Not Specified | Not Specified | [1][2][3][4] |

| Cyclo(RGDyK) | αvβ5 | 4000 | Not Specified | Not Specified | [2] |

| Cyclo(RGDyK) | αIIbβ3 | 3000 | Not Specified | Not Specified | |

| E[c(RGDyK)]₂ | αvβ3 | 79.2 ± 4.2 | U87MG | ¹²⁵I-echistatin |

Experimental Protocols for Structural and Functional Characterization

A comprehensive understanding of Cyclo(RGDyK)'s conformational structure and its interaction with integrins relies on a combination of sophisticated experimental techniques. Here, we detail the methodologies for solid-phase peptide synthesis, NMR spectroscopy for structural elucidation, and competitive binding assays to determine integrin affinity.

Solid-Phase Peptide Synthesis (SPPS) of Cyclo(RGDyK)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following protocol is a representative example for the synthesis of cyclic RGD peptides.

Workflow for Solid-Phase Synthesis of Cyclo(RGDyK)

Detailed Steps:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

First Amino Acid Attachment: Attach the first protected amino acid, Fmoc-Asp(OAll)-OH, to the resin in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The allyl (All) group is an orthogonal protecting group for the aspartic acid side chain.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Tyr(tBu)-OH, and Fmoc-Lys(Boc)-OH) using a suitable coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA. Each coupling step is followed by an Fmoc deprotection step.

-

Final Fmoc Deprotection: After the addition of the last amino acid, perform a final Fmoc deprotection.

-

Allyl Deprotection: Remove the allyl protecting group from the aspartic acid side chain using a palladium catalyst, such as Pd(PPh₃)₄.

-

On-Resin Cyclization: Perform the head-to-tail cyclization on the solid support by forming an amide bond between the free N-terminus of the peptide and the deprotected side chain of the aspartic acid. This is typically achieved using a coupling reagent like HATU.

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove all remaining side-chain protecting groups (Pbf, tBu, Boc) using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to obtain structural restraints.

Experimental Workflow for NMR Structural Analysis

Key Experiments and Data Analysis:

-

Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of individual amino acid residues by correlating all protons within a residue.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about protons that are close in space (typically < 5 Å), which is used to generate inter-proton distance restraints. ROESY is particularly useful for molecules in the size range of small peptides where the NOE may be close to zero.

-

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments are used to assign the chemical shifts of carbon atoms by correlating them with their attached protons (HSQC) or protons that are 2-3 bonds away (HMBC).

-

J-Coupling Constants: The ³J(HN,Hα) coupling constant, measured from high-resolution 1D or 2D spectra, can be related to the backbone dihedral angle φ through the Karplus equation.

-

Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

Integrin Binding Assay

Competitive binding assays are used to determine the affinity of a ligand, such as Cyclo(RGDyK), for its receptor.

Protocol for a Competitive Radioligand Binding Assay:

-

Cell Culture: Culture cells that express the integrin of interest (e.g., U87MG cells for αvβ3) to near confluency.

-

Preparation of Competitors: Prepare serial dilutions of the unlabeled competitor (Cyclo(RGDyK)) and a known standard.

-

Incubation: In a multi-well plate, incubate the cells with the radiolabeled ligand (e.g., ¹²⁵I-echistatin) and varying concentrations of the unlabeled competitor.

-

Washing: After incubation, wash the cells to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational approach to explore the conformational landscape of peptides in solution. By simulating the movement of atoms over time, MD can reveal the different conformations that a peptide can adopt and the transitions between them.

General Workflow for Molecular Dynamics Simulation:

-

System Setup: Build an initial 3D model of Cyclo(RGDyK) and place it in a simulation box filled with explicit solvent molecules (e.g., water).

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

Analysis: Analyze the trajectory to identify stable conformations, calculate structural parameters (e.g., dihedral angles, hydrogen bonds), and generate a Ramachandran plot to visualize the distribution of backbone dihedral angles.

While a specific Ramachandran plot for Cyclo(RGDyK) is not available, studies on similar cyclic pentapeptides suggest that the conformational space is restricted due to the cyclic nature of the peptide, with the RGD motif often adopting a specific turn conformation that is favorable for integrin binding.

Signaling Pathways of Cyclo(RGDyK)

Cyclo(RGDyK) exerts its biological effects by binding to αvβ3 integrin and modulating downstream signaling pathways. A key pathway initiated by this interaction is the Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) pathway, which plays a crucial role in cell migration, proliferation, and survival.

Integrin-FAK-ERK Signaling Pathway

Description of the Pathway:

-

Binding and Activation: Cyclo(RGDyK) binds to the extracellular domain of αvβ3 integrin, leading to integrin clustering and conformational changes.

-

FAK Recruitment and Autophosphorylation: This activation recruits Focal Adhesion Kinase (FAK) to the cytoplasmic tail of the integrin. FAK then undergoes autophosphorylation at tyrosine residue 397 (Y397).

-

Src Recruitment and FAK Phosphorylation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of the Src family kinase. Src then phosphorylates other tyrosine residues on FAK, leading to its full activation.

-

Downstream Signaling Complex: The activated FAK-Src complex phosphorylates other adaptor proteins such as paxillin and p130Cas.

-

Activation of the ERK/MAPK Pathway: FAK activation can lead to the recruitment of the Grb2-SOS complex, which in turn activates the small GTPase Ras. Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as Elk-1 and c-Fos. This leads to changes in gene expression that promote cell proliferation, migration, and survival.

-

Cytoskeletal Rearrangement: ERK can also phosphorylate and activate Myosin Light Chain Kinase (MLCK), which is involved in regulating the actin cytoskeleton and promoting cell motility.

Conclusion

The conformational structure of Cyclo(RGDyK) is a key determinant of its high affinity and selectivity for αvβ3 integrin. While detailed, publicly available NMR and molecular dynamics data for this specific peptide are limited, the wealth of information on similar cyclic RGD peptides, combined with its well-characterized biological activity, provides a strong foundation for understanding its structure-activity relationship. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working to harness the therapeutic and diagnostic potential of Cyclo(RGDyK) and its derivatives. Further high-resolution structural studies on Cyclo(RGDyK) will undoubtedly accelerate the development of next-generation integrin-targeted agents.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Cyclo(RGDyK)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclo(RGDyK) is a synthetic cyclic pentapeptide that acts as a potent and selective antagonist of αvβ3 integrin. Integrins are a family of transmembrane receptors crucial for cell adhesion, migration, proliferation, and survival. The αvβ3 integrin, in particular, is minimally expressed on quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. This differential expression makes it a prime target for anti-cancer and anti-angiogenic therapies. This guide provides a comprehensive overview of the molecular mechanisms initiated by Cyclo(RGDyK) upon binding to αvβ3 integrin, focusing on the core downstream signaling cascades. It includes quantitative binding data, detailed experimental protocols for investigating these pathways, and visual representations of the key molecular interactions and workflows.

Mechanism of Action: Targeting the αvβ3 Integrin

The core of Cyclo(RGDyK)'s activity lies in its high affinity and selectivity for the αvβ3 integrin. The Arginine-Glycine-Aspartate (RGD) sequence within the peptide mimics the binding motif of natural extracellular matrix (ECM) proteins like vitronectin and fibronectin. By competitively binding to the RGD-binding site on the αvβ3 integrin, Cyclo(RGDyK) blocks the attachment of ECM proteins and prevents the subsequent "outside-in" signaling required for cell adhesion, migration, and proliferation.[1][2]

Quantitative Binding Affinity

The inhibitory potency of Cyclo(RGDyK) is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of integrin binding. Cyclo(RGDyK) demonstrates marked selectivity for αvβ3 over other integrin subtypes.

| Compound | Target Integrin | IC50 (nM) | Reference |

| Cyclo(RGDyK) | αvβ3 | 20 | [1][3][4] |

| Cyclo(RGDyK) | αvβ3 | 37.5 | |

| Cyclo(RGDyK) | αvβ5 | 4000 | |

| Cyclo(RGDyK) | αIIbβ3 | 3000 | |

| Cyclo(-RGDfK) | αvβ3 | 0.94 |

Core Downstream Signaling Pathways

Inhibition of αvβ3 integrin by Cyclo(RGDyK) disrupts critical signaling cascades that regulate cellular functions like angiogenesis, proliferation, and survival. The two primary pathways affected are the FAK/ERK and PI3K/Akt pathways.

FAK/ERK Signaling Pathway

Integrin clustering upon ECM binding normally leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK acts as a scaffold for other signaling proteins, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is a central regulator of gene expression for cell proliferation, migration, and survival.

Cyclo(RGDyK) prevents the initial FAK activation, thereby suppressing the entire downstream cascade. This has been shown to inhibit the migration of endothelial cells, a critical step in angiogenesis, and to reduce the expression of transcription factors like Runx2, which is involved in osteogenic differentiation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical cascade downstream of integrin activation. FAK can recruit the p85 subunit of PI3K, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Activated Akt promotes cell survival by inhibiting apoptotic proteins and regulates proliferation. A related peptide, Cyclo(-RGDfK), has been demonstrated to down-regulate the PI3K/Akt pathway, leading to decreased expression of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA), thereby inhibiting cell proliferation and migration.

Key Experimental Protocols

Investigating the effects of Cyclo(RGDyK) on downstream signaling requires a combination of in vitro and in vivo assays. Below are detailed protocols for fundamental experiments.

Western Blotting for FAK/ERK Pathway Analysis

This protocol is designed to detect changes in the phosphorylation status of FAK and ERK in response to Cyclo(RGDyK) treatment.

-

Cell Culture and Treatment:

-

Plate human umbilical vein endothelial cells (HUVECs) or other αvβ3-expressing cells (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer) onto plates pre-coated with fibronectin (10 µg/mL) to stimulate integrin signaling.

-

Once cells are adherent, starve them in serum-free media for 12-24 hours.

-

Treat cells with varying concentrations of Cyclo(RGDyK) (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 30-60 minutes). A positive control (e.g., serum-stimulated) and negative control (untreated) should be included.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and its inhibition by Cyclo(RGDyK).

-

Preparation:

-

Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in basal medium (e.g., EBM-2) containing a pro-angiogenic stimulus (e.g., VEGF, 50 ng/mL).

-

Add varying concentrations of Cyclo(RGDyK) to the cell suspension.

-

Seed 1.5-2.0 x 10^4 cells in 150 µL of media into each Matrigel-coated well.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

-

Monitor the formation of tube-like structures using an inverted light microscope at regular intervals.

-

Capture images of the tube network once it is well-formed in the control group.

-

-

Quantification:

-

Analyze the captured images using angiogenesis analysis software (e.g., the Angiogenesis Analyzer plugin for ImageJ).

-

Quantify parameters such as the total tube length, number of junctions, and number of branches for each treatment condition.

-

Compare the results from Cyclo(RGDyK)-treated groups to the untreated control.

-

Conclusion and Future Directions

Cyclo(RGDyK) is a powerful molecular tool for probing and inhibiting αvβ3 integrin-mediated signaling. Its ability to disrupt the FAK/ERK and PI3K/Akt pathways underscores its therapeutic potential in diseases characterized by pathological angiogenesis and cell proliferation, most notably cancer. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the multifaceted roles of Cyclo(RGDyK). Future research will likely focus on leveraging this peptide as a targeting moiety for the delivery of highly specific payloads, such as cytotoxic drugs, siRNAs, or imaging agents, directly to tumors and their vasculature, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

References

The Cornerstone of Angiogenesis Research: A Technical Guide to Cyclo(RGDyK)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental principles and applications of Cyclo(RGDyK) in the study of angiogenesis. Cyclo(RGDyK), a cyclic pentapeptide, has emerged as a pivotal tool for investigating the molecular mechanisms of new blood vessel formation and for the development of targeted anti-angiogenic therapies. Its high affinity and selectivity for αvβ3 integrin, a key receptor in angiogenesis, make it an invaluable molecular probe and a promising therapeutic agent. This document provides a detailed overview of its mechanism of action, quantitative binding data, experimental protocols, and the critical signaling pathways it modulates.

Core Principles of Cyclo(RGDyK) in Angiogenesis

Cyclo(RGDyK) is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, a motif found in extracellular matrix (ECM) proteins that is recognized by various integrins. The cyclization of the peptide and the inclusion of a D-tyrosine (y) and lysine (K) enhance its stability and binding affinity for specific integrin subtypes.

The primary mechanism of action of Cyclo(RGDyK) in angiogenesis research is its function as a potent and selective antagonist of αvβ3 integrin.[1][2] This integrin is minimally expressed on quiescent endothelial cells but is significantly upregulated on activated endothelial cells during angiogenesis, as well as on various tumor cells.[1] By binding to αvβ3 integrin, Cyclo(RGDyK) competitively inhibits the binding of natural ECM ligands like vitronectin, thereby disrupting essential cell-matrix interactions required for endothelial cell migration, proliferation, and survival—all critical steps in the formation of new blood vessels.

Quantitative Data: Integrin Binding Affinity of Cyclo(RGDyK)

The efficacy of Cyclo(RGDyK) as a research tool and potential therapeutic is rooted in its high binding affinity and selectivity for αvβ3 integrin over other integrins. The following table summarizes key quantitative data from various studies.

| Integrin Subtype | Binding Assay Method | Reported Value (IC50 / Kd) | Reference |

| αvβ3 | Cell-based competition inhibition | IC50: 20 nM | [1] |

| αvβ5 | Cell-based competition inhibition | IC50: >1000 nM | [1] |

| αIIbβ3 | Cell-based competition inhibition | IC50: >1000 nM | |

| αvβ3 | MicroScale Thermophoresis (MST) | Kd: 10.3 ± 1.14 nM |

Key Signaling Pathways Modulated by Cyclo(RGDyK)

The binding of Cyclo(RGDyK) to αvβ3 integrin initiates a cascade of intracellular signaling events that ultimately inhibit angiogenesis. A primary pathway affected is the Focal Adhesion Kinase (FAK) and Extracellular Signal-Regulated Kinase (ERK) pathway.

Upon engagement of αvβ3 integrin by its natural ligands, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates a docking site for Src-family kinases, leading to further FAK phosphorylation and the activation of downstream signaling pathways, including the Ras/MEK/ERK (MAPK) cascade, which promotes cell proliferation and survival.

Cyclo(RGDyK), by acting as an antagonist, prevents this activation cascade. It has been shown that treatment with Cyclo(RGDyK) leads to a significant decrease in the phosphorylation of FAK and downstream effectors like MEK and ERK in cells expressing αvβ3 integrin. This inhibition of the FAK/ERK pathway is a key mechanism by which Cyclo(RGDyK) exerts its anti-angiogenic effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing Cyclo(RGDyK) for angiogenesis studies.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Methodology:

-

Plate Coating: Thaw Matrigel® (or another basement membrane extract) on ice. Using pre-chilled pipette tips, add 50-100 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to 70-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution or brief trypsinization. Resuspend the cells in serum-free or low-serum medium.

-

Treatment: Prepare different concentrations of Cyclo(RGDyK) in the cell culture medium. As a negative control, use a scrambled peptide or vehicle control. Pre-incubate the endothelial cells with the Cyclo(RGDyK) or control for 30 minutes at 37°C.

-

Seeding: Seed the pre-treated endothelial cells onto the solidified Matrigel® at a density of 1-1.5 x 10^4 cells per well in a final volume of 100 µL.

-

Incubation and Imaging: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor tube formation periodically. Capture images using an inverted microscope at various time points.

-

Quantification: Analyze the captured images using software such as ImageJ with an angiogenesis analyzer plugin. Quantify parameters such as the total tube length, the number of branch points, and the number of enclosed loops to assess the extent of tube formation.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an ECM-coated surface and the inhibitory effect of Cyclo(RGDyK) on this process.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with an ECM protein such as vitronectin or fibronectin (typically 10 µg/mL in PBS) by incubating for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and then block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

-

Cell Preparation and Treatment: Harvest endothelial cells or tumor cells expressing αvβ3 integrin and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of Cyclo(RGDyK) or a control peptide for 30 minutes at 37°C.

-

Seeding: Wash the blocked wells with PBS and add the pre-treated cell suspension to each well (e.g., 5 x 10^4 cells/well).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

-

Washing: Gently wash the wells two to three times with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing the cells, and measuring the absorbance at 595 nm. Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein-AM, and the fluorescence of the adherent cells can be measured.

In Vivo Matrigel Plug Assay

This assay provides an in vivo model to assess angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and observing the infiltration of host endothelial cells.

Methodology:

-

Preparation of Matrigel Mixture: On ice, mix high-concentration, growth factor-reduced Matrigel® with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). To test the inhibitory effect of Cyclo(RGDyK), it can be directly incorporated into the Matrigel mixture.

-

Injection: Anesthetize mice (e.g., C57BL/6 or nude mice) and subcutaneously inject 0.3-0.5 mL of the ice-cold Matrigel mixture into the flank. The liquid Matrigel will form a solid plug at body temperature.

-

Treatment (Systemic): If Cyclo(RGDyK) was not included in the plug, it can be administered systemically (e.g., via intraperitoneal or intravenous injection) at specified doses and frequencies throughout the experimental period.

-

Plug Excision: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with antibodies against endothelial cell markers such as CD31 or von Willebrand factor to visualize and quantify the microvessel density.

-

RT-qPCR: Extract total RNA from the plugs and perform reverse transcription-quantitative PCR to measure the expression levels of endothelial-specific genes like CD31 and VE-cadherin.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-angiogenic and anti-tumor effects of Cyclo(RGDyK) on established tumors.

Methodology:

-

Cell Culture and Implantation: Culture a human tumor cell line known to express αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma). Harvest the cells and resuspend them in a mixture of PBS and Matrigel®. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Cyclo(RGDyK) Administration: Administer Cyclo(RGDyK) to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive vehicle.

-

Monitoring Tumor Growth: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Assessment of Angiogenesis:

-

Immunohistochemistry: Analyze tumor sections for microvessel density by staining for endothelial markers (e.g., CD31).

-

Functional Imaging: Non-invasive imaging techniques such as positron emission tomography (PET) using radiolabeled RGD peptides can be employed to visualize and quantify αvβ3 integrin expression as a surrogate for angiogenesis in the tumors of live animals.

-

Conclusion

Cyclo(RGDyK) stands as a powerful and versatile tool in the field of angiogenesis research. Its high affinity and selectivity for αvβ3 integrin allow for the precise dissection of the roles of this key receptor in neovascularization. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to effectively utilize Cyclo(RGDyK) in their studies, ultimately contributing to the advancement of anti-angiogenic therapies for a range of diseases, including cancer.

References

Exploring the Cellular Uptake Mechanisms of Cyclo(RGDyK): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic pentapeptide Cyclo(RGDyK) has emerged as a significant targeting ligand in drug delivery and molecular imaging. Its high affinity and selectivity for αvβ3 integrins, which are overexpressed on the surface of various cancer cells and angiogenic endothelial cells, make it an ideal candidate for directing therapeutic and diagnostic agents to tumors. Understanding the precise mechanisms by which Cyclo(RGDyK) enters cells is paramount for the rational design of targeted therapies with enhanced efficacy and reduced off-target effects. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Cyclo(RGDyK), supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Cellular Uptake Mechanisms

The primary route of cellular entry for Cyclo(RGDyK) is integrin-mediated endocytosis . Upon binding to αvβ3 integrins, the ligand-receptor complex is internalized through various endocytic pathways. The specific pathway utilized can be cell-type dependent and influenced by the multimerization state of the RGD ligand. For monomeric Cyclo(RGDyK), the uptake is multifaceted, involving both clathrin-dependent and independent mechanisms.

Integrin αvβ3-Mediated Endocytosis

Cyclo(RGDyK) mimics the natural arginine-glycine-aspartic acid (RGD) motif found in extracellular matrix (ECM) proteins, allowing it to bind to the ligand-binding pocket of αvβ3 integrins. This interaction triggers a cascade of intracellular signals that lead to the internalization of the receptor-ligand complex.

Clathrin-Mediated Endocytosis (CME)

A predominant pathway for the internalization of Cyclo(RGDyK) is clathrin-mediated endocytosis. This process involves the recruitment of adaptor proteins and clathrin to the plasma membrane at the site of the ligand-receptor complex, leading to the formation of a clathrin-coated pit. The pit then invaginates and pinches off to form a clathrin-coated vesicle containing the Cyclo(RGDyK)-integrin complex, which is subsequently transported into the cell.

Macropinocytosis

Macropinocytosis is a clathrin-independent endocytic pathway characterized by the formation of large, irregular vesicles called macropinosomes. This process is initiated by actin-driven membrane ruffling and is a form of fluid-phase uptake. While less specific than receptor-mediated endocytosis, studies have shown that macropinocytosis can contribute to the cellular uptake of RGD peptides, particularly multimeric constructs.

Quantitative Data on Cyclo(RGDyK) Uptake and Binding

The following tables summarize key quantitative data related to the binding affinity and cellular uptake of Cyclo(RGDyK) and related compounds.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Cyclo(RGDyK) | - | Integrin αvβ3 Inhibition | 20 | [1] |

| E[c(RGDyK)]2 | U87MG | Competitive Binding | 79.2 ± 4.2 | [2] |

| FPTA-RGD2 | U87MG | Competitive Binding | 144 ± 6.5 | [2] |

Table 1: In Vitro Binding Affinity of RGD Peptides to Integrin αvβ3. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Radiotracer | Tumor Model | Uptake (%ID/g at 1h p.i.) | Blocking Agent | Reference |

| 18F-FPTA-RGD2 | U87MG Xenograft | 2.1 ± 0.4 | c(RGDyK) | [2] |

| 18F-FPTA-RGD2 (Blocked) | U87MG Xenograft | 0.9 ± 0.3 | c(RGDyK) | [2] |

| [68Ga]NODAGA-RGDyK | 3D Angiogenesis Model | 2.5-fold higher than control | - |

Table 2: In Vivo and In Vitro Model Tumor Uptake of Radiolabeled RGD Peptides. %ID/g represents the percentage of the injected dose per gram of tissue.

Experimental Protocols

Competitive Binding Assay for Integrin αvβ3

This protocol determines the binding affinity of Cyclo(RGDyK) to integrin αvβ3 by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

U87MG cells (or other αvβ3-expressing cell line)

-

Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4)

-

Radiolabeled ligand (e.g., 125I-echistatin)

-

Unlabeled Cyclo(RGDyK)

-

96-well plates

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture U87MG cells to 80-90% confluency. Harvest the cells and resuspend them in Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Competition: Add 50 µL of varying concentrations of unlabeled Cyclo(RGDyK) (e.g., 0.1 nM to 10 µM) to the wells. For total binding, add 50 µL of Binding Buffer. For non-specific binding, add a high concentration of unlabeled Cyclo(RGDyK) (e.g., 10 µM).

-

Radioligand Addition: Add 50 µL of a fixed concentration of 125I-echistatin to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

-

Washing: Terminate the binding by rapid filtration through a glass fiber filter plate. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Dry the filters and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Cyclo(RGDyK) concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the cellular internalization of fluorescently labeled Cyclo(RGDyK).

Materials:

-

αvβ3-expressing cells (e.g., U87MG)

-

Fluorescently labeled Cyclo(RGDyK) (e.g., FITC-Cyclo(RGDyK))

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

4% Paraformaldehyde (PFA) in PBS

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed U87MG cells in a 6-well plate and culture overnight.

-

Incubation: Replace the medium with fresh medium containing FITC-Cyclo(RGDyK) at a final concentration of 10 µg/mL. Incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C. As a negative control, incubate one well without the fluorescent peptide.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

-

Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of 4% PFA for 15 minutes at room temperature for fixation.

-

Washing: Wash the cells twice with PBS.

-

Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze using a flow cytometer. Excite the FITC fluorophore with a 488 nm laser and measure the emission at ~520 nm.

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point. The increase in mean fluorescence intensity over time reflects the cellular uptake of the peptide.

Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of fluorescently labeled Cyclo(RGDyK).

Materials:

-

αvβ3-expressing cells (e.g., U87MG)

-

Fluorescently labeled Cyclo(RGDyK) (e.g., Cy5-Cyclo(RGDyK))

-

Glass-bottom dishes or coverslips

-

Cell culture medium

-

PBS

-

4% PFA in PBS

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed U87MG cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubation: Replace the medium with fresh medium containing Cy5-Cyclo(RGDyK) at a concentration of 1 µM. Incubate for desired time points (e.g., 10, 30, 60 minutes) at 37°C.

-

Washing and Fixation: After incubation, wash the cells three times with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then stain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for Cy5 (e.g., excitation at 633 nm, emission at 650-700 nm) and DAPI (e.g., excitation at 405 nm, emission at 450-495 nm).

-

Image Analysis: Analyze the images to observe the internalization and subcellular distribution of the fluorescently labeled peptide.

Signaling Pathways and Visualizations

The binding of Cyclo(RGDyK) to integrin αvβ3 initiates a complex signaling cascade that orchestrates its internalization. Key molecular players in this process include Focal Adhesion Kinase (FAK), Src family kinases, and small GTPases of the Rho family, such as Rac1 and Cdc42.

Upon binding of Cyclo(RGDyK), integrin αvβ3 clusters and activates Focal Adhesion Kinase (FAK) through autophosphorylation. This creates a docking site for the SH2 domain of Src kinase, leading to the formation of an active FAK-Src complex. This complex then phosphorylates downstream targets, activating signaling pathways that regulate cytoskeletal dynamics and endocytosis. The FAK-Src complex can initiate clathrin-mediated endocytosis. Concurrently, activation of Rho GTPases like Rac1 and Cdc42 can promote actin polymerization and membrane ruffling, leading to macropinocytosis.

References

Methodological & Application

Application Notes and Protocols for Conjugating Cyclo(RGDyK) to Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of the cyclic peptide Cyclo(RGDyK) to various nanoparticles. Cyclo(RGDyK) is a well-characterized ligand that targets integrins, particularly αvβ3 and αvβ5, which are often overexpressed on the surface of cancer cells and endothelial cells in the tumor neovasculature.[1] Functionalizing nanoparticles with Cyclo(RGDyK) enhances their ability to target these cells, making them promising candidates for targeted drug delivery, imaging, and therapy.

Introduction

The arginine-glycine-aspartic acid (RGD) peptide sequence is a crucial motif for cell-matrix interactions, mediating cell attachment, migration, growth, and differentiation through binding to integrin receptors.[2] Cyclic forms of RGD peptides, such as Cyclo(RGDyK), exhibit higher affinity and stability compared to their linear counterparts.[3] The conjugation of Cyclo(RGDyK) to nanoparticles leverages this biological interaction to achieve active targeting of diseased tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

This document outlines three common and effective conjugation strategies:

-

Maleimide-Thiol Coupling: A highly specific reaction between a maleimide-functionalized nanoparticle and the thiol group of the cysteine residue in a modified Cyclo(RGDyK) peptide (e.g., Cyclo(RGDfK(Cys))).

-

Carbodiimide Chemistry (EDC/NHS): A versatile method for forming amide bonds between the carboxylic acid groups on the nanoparticle surface and the primary amine of the lysine residue in Cyclo(RGDyK).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): A highly efficient and bio-orthogonal reaction between an azide-modified nanoparticle and an alkyne-functionalized Cyclo(RGDyK) peptide.

Data Presentation

The following tables summarize key quantitative data from representative studies on the conjugation of RGD peptides to various nanoparticles.

Table 1: Physicochemical Properties of RGD-Conjugated Nanoparticles

| Nanoparticle Type | Conjugation Chemistry | Ligand | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| PLGA | Maleimide-Thiol | cRGDfK | ~180 | < 0.2 | -25 to -35 | [3][4] |

| Gold (AuNP) | Amide Coupling | cRGD | 4 | N/A | N/A | |

| Iron Oxide (Fe3O4) | Amide Coupling | RGD | 12 (core) | N/A | -14 | |

| Liposomes | Post-insertion | cRGD | ~100 | < 0.2 | -10 to -20 | |

| HSA | Maleimide-Thiol | RGD | 128.2 | 0.132 | -21.42 | |

| Polymeric Micelles | Amide Coupling | cRGDyK | < 80 | N/A | N/A |

Table 2: Conjugation Efficiency and Ligand Density

| Nanoparticle Type | Conjugation Chemistry | Ligand | Conjugation Efficiency (%) | Ligands per Nanoparticle | Reference |

| PLGA | Maleimide-Thiol | cRGDfK | 84 ± 4 | N/A | |

| Polymeric | Click Chemistry | KGRGDS | N/A | ~400 | |

| Iron Oxide (Fe3O4) | Iodoacetyl Cross-linking | RGD | N/A | 14.9 | |

| Gold (AuNP) | N/A | cRGD | N/A | 10-15 |

Experimental Protocols

Here, we provide detailed methodologies for the three key conjugation chemistries.

Protocol 1: Maleimide-Thiol Coupling for Conjugating Cyclo(RGDfK) to PLGA Nanoparticles

This protocol is adapted from studies on the functionalization of poly(lactide-co-glycolide) (PLGA) nanoparticles.

1. Materials:

-

Maleimide-functionalized PLGA nanoparticles (Maleimide-PLGA NPs)

-

Cyclo(RGDfK) peptide with a free thiol group (e.g., custom synthesized)

-

10 mM HEPES buffer, pH 7.0

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction tubes

-

Centrifuge

2. Procedure:

-

Nanoparticle Preparation: Synthesize maleimide-functionalized PLGA nanoparticles using a suitable method such as a single or double emulsion technique.

-

Reagent Preparation:

-

Resuspend the Maleimide-PLGA NPs in 10 mM HEPES buffer (pH 7.0).

-

Dissolve the thiol-containing Cyclo(RGDfK) peptide in the same buffer.

-

-

Conjugation Reaction:

-

Mix the Maleimide-PLGA NP suspension with the Cyclo(RGDfK) solution. A maleimide to thiol molar ratio of 2:1 is recommended for optimal efficiency.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

-

-

Purification:

-

Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

-

Remove the supernatant containing unreacted peptide.

-

Wash the pellet by resuspending in PBS (pH 7.4) and centrifuging again. Repeat this washing step twice to ensure complete removal of unreacted reagents.

-

-

Storage: Resuspend the final Cyclo(RGDfK)-PLGA nanoparticles in a suitable buffer and store at 4°C. For long-term storage, nanoparticles can be lyophilized.

3. Characterization:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the nanoparticles before and after conjugation.

-

Conjugation Efficiency: Quantify the amount of unconjugated peptide in the supernatant using High-Performance Liquid Chromatography (HPLC) or a BCA protein assay. The conjugation efficiency can be calculated as:

-

Efficiency (%) = [(Total Peptide - Unconjugated Peptide) / Total Peptide] x 100

-

Protocol 2: EDC/NHS Chemistry for Conjugating Cyclo(RGDyK) to Carboxylated Nanoparticles

This protocol describes the conjugation of Cyclo(RGDyK) to nanoparticles with surface carboxyl groups (e.g., PLGA, carboxylated gold or iron oxide nanoparticles).

1. Materials:

-

Carboxylated nanoparticles (-COOH NPs)

-

Cyclo(RGDyK) peptide

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES buffer, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Quenching Solution (e.g., hydroxylamine or Tris buffer)

-

Reaction tubes

-

Centrifuge

2. Procedure:

-

Nanoparticle Activation:

-

Resuspend the -COOH NPs in ice-cold Activation Buffer.

-

Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS relative to the surface carboxyl groups is typically used.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

-

-

Purification of Activated Nanoparticles:

-

Centrifuge the activated nanoparticles to remove excess EDC and NHS.

-

Resuspend the pellet in Coupling Buffer.

-

-

Conjugation Reaction:

-

Immediately add the Cyclo(RGDyK) solution (dissolved in Coupling Buffer) to the activated nanoparticle suspension.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Add the Quenching Solution to the reaction mixture to deactivate any remaining NHS-esters.

-

Centrifuge the nanoparticles and wash them three times with PBS to remove unreacted peptide and quenching agents.

-

-

Storage: Resuspend the final Cyclo(RGDyK)-conjugated nanoparticles in a suitable buffer and store at 4°C.

Protocol 3: Click Chemistry for Conjugating Cyclo(RGDyK) to Nanoparticles

This protocol is based on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

1. Materials:

-

Azide-functionalized nanoparticles (-N3 NPs)

-

Alkyne-modified Cyclo(RGDyK) peptide

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Reaction Buffer: Deionized water or PBS

-

Reaction tubes

2. Procedure:

-

Reagent Preparation:

-

Disperse the Azide-functionalized nanoparticles in the Reaction Buffer.

-

Dissolve the Alkyne-modified Cyclo(RGDyK) peptide in the same buffer.

-

-

Conjugation Reaction:

-

To the nanoparticle dispersion, add the Alkyne-Cyclo(RGDyK) solution.

-

Sequentially add freshly prepared aqueous solutions of CuSO4 and sodium ascorbate to catalyze the reaction.

-

Allow the reaction to proceed for 3-24 hours at room temperature with stirring.

-

-

Purification:

-

Purify the conjugated nanoparticles by dialysis against deionized water to remove the copper catalyst, unreacted peptide, and other small molecules.

-

Alternatively, centrifugation and washing steps can be used for larger nanoparticles.

-

-

Storage: Store the purified Cyclo(RGDyK)-conjugated nanoparticles in a suitable buffer at 4°C.

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Conjugation

The following diagram illustrates the general workflow for conjugating Cyclo(RGDyK) to nanoparticles.

Caption: General workflow for Cyclo(RGDyK) nanoparticle conjugation.

Signaling Pathway: RGD-Integrin Mediated Cell Interaction

This diagram illustrates the signaling pathway initiated by the binding of RGD-functionalized nanoparticles to integrin receptors on the cell surface.

References

Application Notes and Protocols for Radiolabeling Cyclo(RGDyK) for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, such as Cyclo(RGDyK), are pivotal tools in molecular imaging. They exhibit high affinity and selectivity for integrin αvβ3, a cell surface receptor overexpressed on activated endothelial cells during angiogenesis and on various tumor cells.[1] Positron Emission Tomography (PET) imaging with radiolabeled RGD peptides allows for the non-invasive visualization and quantification of integrin αvβ3 expression, providing valuable insights into tumor progression, metastasis, and response to anti-angiogenic therapies.

This document provides detailed, step-by-step protocols for the radiolabeling of Cyclo(RGDyK) conjugates with common PET radionuclides: Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F).

Integrin αvβ3 Signaling Pathway

The binding of RGD peptides to integrin αvβ3 triggers a cascade of intracellular signals that are crucial for cell adhesion, migration, proliferation, and survival. Understanding this pathway is essential for interpreting the imaging results and for the development of targeted therapies.

Caption: Integrin αvβ3 signaling cascade upon RGD binding.

Radiolabeling Protocols

The selection of the radionuclide depends on the desired application, considering factors like half-life, positron energy, and production method. For conjugation to the peptide, a bifunctional chelator (e.g., DOTA, NOTA) is typically attached to the lysine (K) residue of Cyclo(RGDyK).

Gallium-68 (⁶⁸Ga) Labeling of DOTA-Cyclo(RGDyK)

Gallium-68, with its short half-life of 68 minutes, is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it ideal for imaging processes with rapid pharmacokinetics.[2]

Experimental Workflow:

Caption: Step-by-step workflow for ⁶⁸Ga labeling.

Protocol:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.1 M HCl to obtain ⁶⁸GaCl₃. The fraction with the highest radioactivity is typically used.[3]

-

Buffering: To the ⁶⁸GaCl₃ eluate, add a suitable buffer, such as 0.5 M sodium acetate or 2.5 M HEPES, to adjust the pH to a range of 3.5-4.5.[2][3]

-

Peptide Addition: Add the DOTA-conjugated Cyclo(RGDyK) precursor (typically 5-20 µg) to the buffered ⁶⁸Ga solution.